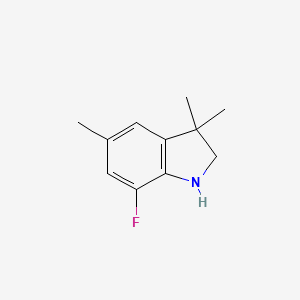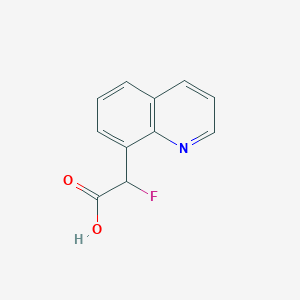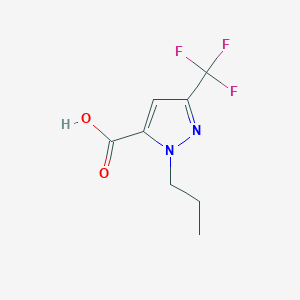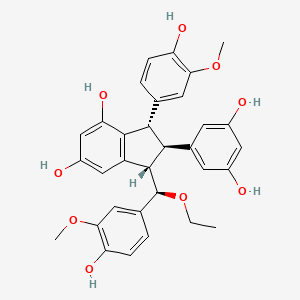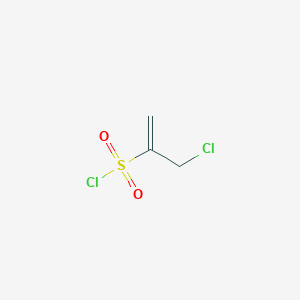
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and a butanoic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and selective, allowing for the formation of 1,2,3-triazole rings under mild conditions. The starting materials typically include an alkyne and an azide, which react in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize environmentally benign conditions and atom-economical approaches to minimize waste and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the butanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents such as ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or disrupt cellular processes. The butanoic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Another triazole derivative with similar coordination chemistry but different biological activities.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine: Similar in structure but with different substitution patterns on the triazole ring.
1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanone: A related compound with a ketone functional group instead of a butanoic acid moiety.
Uniqueness
2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid is unique due to its specific substitution pattern and the presence of a butanoic acid moiety. This combination of features allows it to participate in a wide range of chemical reactions and form stable complexes with metals, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
2-(1-methyltriazol-4-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-4-10(2)9-8-6/h4-5H,3H2,1-2H3,(H,11,12) |
Clave InChI |
PEFYJGVIHWZWQU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CN(N=N1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate](/img/structure/B13073178.png)
![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073203.png)
![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine](/img/structure/B13073207.png)
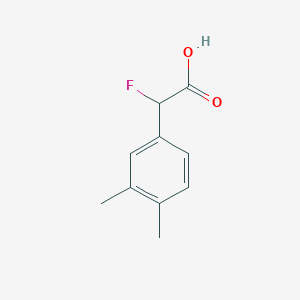
![3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073216.png)
